molecular formula C19H20FN5O2S B2895420 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide CAS No. 1251550-07-8

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide

货号: B2895420
CAS 编号: 1251550-07-8
分子量: 401.46
InChI 键: YFWGIIOQZVAMOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide is a chemical compound supplied for research purposes, provided with the CAS Number 1251589-06-6 . This reagent has a molecular formula of C19H20FN5O2S and a molecular weight of 401.4578 g/mol . The structure of this acetamide derivative incorporates a [1,2,4]triazolo[4,3-a]pyrazin-3-one core, a structure class known to be of significant interest in medicinal chemistry and drug discovery for its potential as a pharmacologically active scaffold. The presence of both cyclohexylsulfanyl and 4-fluorophenylacetamide substituents suggests this compound may be a valuable intermediate or a target molecule for researchers investigating protease inhibition, kinase signaling pathways, or other biochemical processes . Researchers can utilize this compound in high-throughput screening assays, as a building block for the synthesis of analogous structures, or in structure-activity relationship (SAR) studies to explore new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

属性

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2S/c20-13-6-8-14(9-7-13)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWGIIOQZVAMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide typically involves a multi-step process. One common method includes the oxidative cyclization of α-keto acids and 2-hydrazinopyridines, catalyzed by potassium iodide (KI). This transition-metal-free procedure is highly efficient and environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure scalability and sustainability.

化学反应分析

Types of Reactions

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine (I2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary based on the desired transformation but often involve solvents like ethanol (EtOH) and dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidative cyclization can yield substituted triazolopyrazines, while reduction reactions can produce various reduced derivatives .

科学研究应用

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

作用机制

The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with kinase enzymes and other signaling molecules .

相似化合物的比较

Comparison with Structural Analogs

Core Modifications

Triazolo-Pyrazinone Derivatives
  • 8-[(4-Chlorobenzyl)sulfanyl]-N-(4-methoxybenzyl)acetamide analog (): Core: Shares the 1,2,4-triazolo[4,3-a]pyrazinone scaffold. Substituents: 4-Chlorobenzylsulfanyl at position 8 and 4-methoxybenzyl on acetamide. Impact: The 4-chloro group increases hydrophobicity, while 4-methoxybenzyl may reduce metabolic clearance compared to the target’s 4-fluorophenyl group .
  • 8-Amino-2-phenyltriazolo-pyrazinone (): Core: Similar triazolo-pyrazinone structure but with a phenyl group at position 2. Substituents: Benzylpiperazinyl group at position 4. Impact: The amino group and aromatic substituents may enhance solubility and receptor interactions, diverging from the target’s sulfanyl-acetamide design .

Substituent Variations

Sulfanyl Group Modifications
  • Cyclohexylsulfanyl (Target) vs. Benzylsulfanyl groups (e.g., 4-chlorobenzyl in ) offer π-π stacking opportunities but may increase metabolic vulnerability .
Acetamide Substituents
  • 4-Fluorophenyl (Target) vs. 4-Bromophenyl ():
    • Fluorine’s electron-withdrawing effect stabilizes the aryl group against oxidation, whereas bromine’s bulkiness may hinder binding in sterically sensitive targets .
  • 4-Methoxybenzyl ():
    • Methoxy groups enhance solubility but may reduce binding affinity due to steric effects compared to the target’s fluorine .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Position 8 Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound Triazolo[4,3-a]pyrazinone Cyclohexylsulfanyl N-(4-fluorophenyl) ~406.4 (estimated) High lipophilicity, metabolic stability
Compound Triazolo[4,3-a]pyrazinone 4-Chlorobenzylsulfanyl N-(4-methoxybenzyl) 469.94 Moderate solubility, π-π interactions
Compound 1H-1,2,4-Triazole Cyclohexylmethyl N-(4-bromophenyl) ~423.3 (estimated) Steric hindrance, halogen bonding
Compound Triazolo[4,3-a]pyrazinone Benzylpiperazinyl Phenyl ~454.5 (estimated) Enhanced solubility, receptor targeting

Key Research Findings

Substituent-Driven Lipophilicity : Cyclohexylsulfanyl groups (target) increase logP compared to benzylsulfanyl analogs, favoring blood-brain barrier penetration but risking solubility challenges .

Electron-Withdrawing Effects : The 4-fluorophenyl group enhances oxidative stability over bromine or methoxy variants, aligning with drug design principles for long-acting agents .

Biological Relevance : Anti-exudative and P2X7 antagonist activities in analogs suggest the target compound may hold promise in inflammation or neurological disorders .

生物活性

2-[8-(Cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolopyrazine core with a cyclohexylsulfanyl group and a fluorophenyl acetamide moiety. Its molecular formula is C21H25N5O2SC_{21}H_{25}N_{5}O_{2}S with a molecular weight of 411.52 g/mol. The InChI representation is:

InChI=1S/C21H25N5O2S/c129169814(1217(16)302)2318(27)132621(28)2511102220(19(25)2426)31156435715/h812,15H,37,13H2,12H3,(H,23,27)\text{InChI}=1S/C21H25N5O2S/c1-29-16-9-8-14(12-17(16)30-2)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)31-15-6-4-3-5-7-15/h8-12,15H,3-7,13H^2,1-2H^3,(H,23,27)

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It has been identified as an inhibitor of various enzymes involved in critical biochemical pathways. For instance:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of 11β-hydroxysteroid dehydrogenase and P38 α mitogen-activated protein kinase. These enzymes are crucial in regulating metabolic processes and inflammatory responses.
  • Antiproliferative Activity : Studies have demonstrated that derivatives of triazolo[4,3-a]pyrazines exhibit significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antitumor Activity

A recent study highlighted the synthesis of triazolo[4,3-a]pyrimidine derivatives that demonstrated substantial antitumor activity. The most potent compounds exhibited IC50 values ranging from 17.83 μM to 19.73 μM against breast cancer cell lines (MDA-MB-231 and MCF-7), significantly outperforming standard treatments like Cisplatin .

CompoundIC50 (μM)Cell Line
4c17.83MDA-MB-231
4j19.73MCF-7
Cisplatin38.6MDA-MB-231

Mechanistic Studies

Further mechanistic studies indicated that these compounds could inhibit the growth of cancer cells by targeting specific signaling pathways related to cell proliferation and survival . For example, compound 17l showed excellent kinase inhibitory activities (c-Met IC50 = 26.00 nM) alongside significant antiproliferative effects against several cancer cell lines .

Case Studies

Several case studies have demonstrated the efficacy of triazolo[4,3-a]pyrazine derivatives in preclinical settings:

  • Study on Breast Cancer : A series of synthesized compounds were evaluated for their cytotoxicity against breast cancer cells. The results indicated that structural modifications significantly impacted their biological activity.
  • Inflammatory Disorders : Other studies have explored the anti-inflammatory properties of similar compounds by assessing their effects on cytokine production in vitro.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodology : Multi-step organic synthesis involving:

  • Condensation reactions to form the triazolopyrazine core.
  • Substitution reactions to introduce the cyclohexylsulfanyl and 4-fluorophenylacetamide groups.
  • Key conditions: Controlled temperatures (60–80°C), inert atmosphere (N₂), and pH optimization (6.5–7.5) to minimize side reactions .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and bond connectivity (e.g., cyclohexylsulfanyl protons at δ 1.2–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 456.12) .
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Q. What are common side reactions or impurities encountered during synthesis?

  • Byproducts :

  • Incomplete substitution at the pyrazine C8 position, leading to unreacted intermediates.
  • Oxidation of the sulfanyl group to sulfoxide under aerobic conditions .
    • Mitigation : Use of anhydrous solvents, strict inert atmosphere, and real-time monitoring via TLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

  • Strategy :

  • Substituent variation : Replace cyclohexylsulfanyl with aryl/heteroaryl groups to assess impact on target binding .
  • Bioisosteric replacement : Exchange the triazolopyrazine core with triazolopyrimidine to evaluate potency shifts.
    • Assays :
  • Enzyme inhibition (e.g., kinase assays) and cellular viability tests (MTT assay) to quantify activity .
    • Example : A derivative with 4-methylpiperazine instead of cyclohexylsulfanyl showed 2.3-fold higher COX-2 inhibition .

Q. What computational approaches predict target interactions and pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity prediction (e.g., binding energy ≤ -8.5 kcal/mol with kinase domains) .
  • ADMET Prediction : SwissADME for logP (3.2 ± 0.3), solubility (LogS = -4.1), and CYP450 inhibition profiles .
  • Molecular Dynamics (MD) : GROMACS simulations to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How should contradictory bioassay data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Root Cause Analysis :

  • Check compound stability in physiological buffers (pH 7.4, 37°C) via HPLC .
  • Evaluate metabolic susceptibility using liver microsome assays (e.g., t₁/₂ < 30 min indicates rapid clearance) .
    • Case Study : A related triazolopyrazine showed potent in vitro IC₅₀ (50 nM) but poor in vivo efficacy due to plasma protein binding (>95%); formulation with cyclodextrin improved bioavailability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。